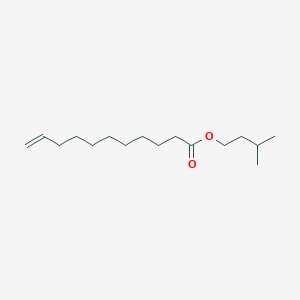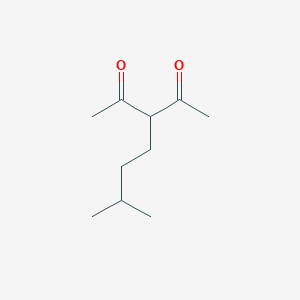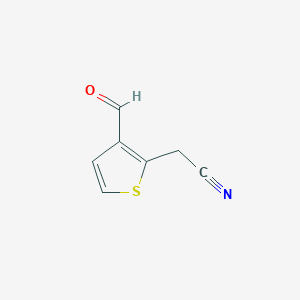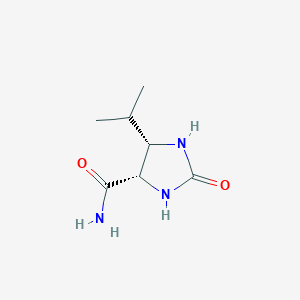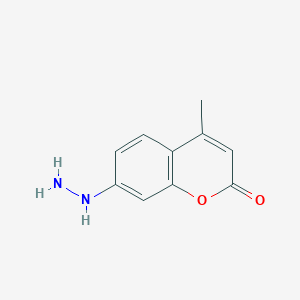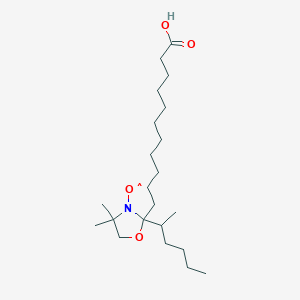
2-(10-羧基癸基)-2-己基-4,4-二甲基-3-氧代恶唑烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is a synthetic compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a spin label in membrane fluidity studies due to its stable free radical nature .
科学研究应用
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is widely used in scientific research, particularly in:
作用机制
Target of Action
The primary target of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine, also known as 12-DOXYL-stearic acid, is the lipid bilayer of cell membranes . It is used as a spin label for membrane fluidity studies .
Mode of Action
This compound interacts with the lipid bilayer of cell membranes. As a spin label, it provides a way to measure the fluidity or rigidity of the membrane . The compound’s interaction with its target can result in changes in the physical properties of the membrane, which can affect the function of membrane proteins and other cellular processes.
生化分析
Biochemical Properties
The compound 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine interacts with various biomolecules. It is known to be used in the study of molecular aspects of membranes and hydrophobic proteins
Cellular Effects
Similar compounds have been shown to localize at cell mitochondria and trigger rapid and severe cytotoxicity within a few hours of incubation . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine typically involves the reaction of 2-hexyl-4,4-dimethyl-3-oxyloxazolidine with a decyl chain containing a carboxylic acid group. The reaction conditions often include the use of coupling reagents such as HBTU/HOBt/DIEA to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
12-DOXYL-stearic acid: Another spin label used in membrane studies.
Bis(10-carboxydecyl)disulfide: Used in similar applications but with different structural properties.
Uniqueness
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is unique due to its specific structural features, which provide stability and specificity in spin labeling applications. Its ability to interact with both hydrophobic and hydrophilic regions of membranes makes it particularly valuable in studying membrane dynamics .
属性
CAS 编号 |
29545-47-9 |
|---|---|
分子式 |
C22H42NO4 |
分子量 |
384.6 g/mol |
InChI |
InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
InChI 键 |
BZLDGZBNMOECGO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
规范 SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
同义词 |
12-doxyl stearic acid 12-doxylstearic acid 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine interact with cardiac fatty acid-binding protein, and what are the downstream effects?
A1: The research paper highlights that 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine exhibits a sigmoidal binding isotherm to the 12,000 molecular weight cytoplasmic fatty acid-binding protein purified from pig's heart. [] This interaction was analyzed using electron spin resonance. Interestingly, the binding capacity of the compound to the protein was found to be dependent on the protein concentration. [] The researchers observed that at a protein concentration of 1.98 g/L, the maximum binding capacity (vmu) was 9.81 pmol/g, whereas, at a lower protein concentration of 0.198 g/L, the vmu increased to 14.33 pmol/g. [] This concentration-dependent binding behavior suggests that the protein undergoes self-aggregation, which in turn, influences the binding of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


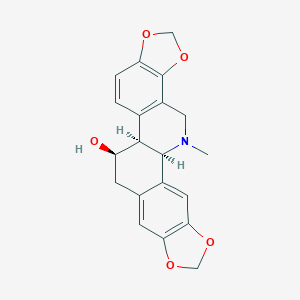
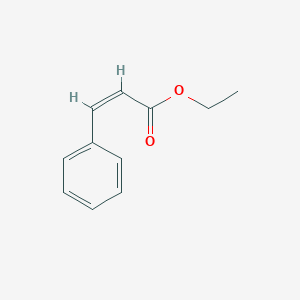

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
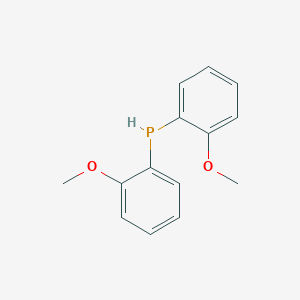

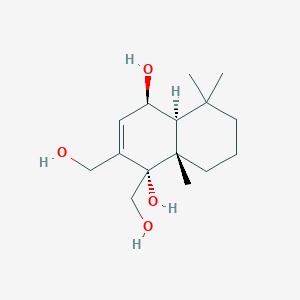
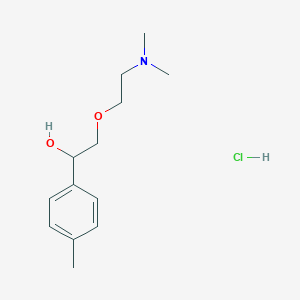
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
